molecular formula C14H8F3N3O2 B13665851 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13665851
M. Wt: 307.23 g/mol
InChI Key: SGPFUVJCJIGHKW-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by nitration and trifluoromethylation reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method provides a broad substrate scope and can be efficiently scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The nitrophenyl and trifluoromethyl groups contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(2-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-6-19-8-11(18-13(19)7-9)10-3-1-2-4-12(10)20(21)22/h1-8H

InChI Key

SGPFUVJCJIGHKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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